METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Overview
Description
Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-[(methylsulfonyl)amino]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of methylsulfonyl and carboxylate groups. Common reagents used in these reactions include sulfonyl chlorides, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-[(methylsulfonyl)amino]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-[(methylsulfonyl)amino]-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dimethyl-1-(methylsulfonyl)-1H-indole-3-carboxylate: Lacks the amino group at the 5-position.
Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-amino-1H-indole-3-carboxylate: Similar structure but different functional groups.
Uniqueness
Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-[(methylsulfonyl)amino]-1H-indole-3-carboxylate is unique due to the presence of both methylsulfonyl and amino groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the indole ring differentiates it from other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 5-(methanesulfonamido)-2,6-dimethyl-1-methylsulfonylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S2/c1-8-6-12-10(7-11(8)15-23(4,18)19)13(14(17)22-3)9(2)16(12)24(5,20)21/h6-7,15H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUKBOXDLALDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C)C(=C(N2S(=O)(=O)C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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